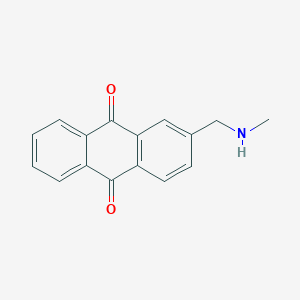
2-((Methylamino)methyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methylamino)methyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is known for its vibrant red color and is commonly used as a dye. This compound is also referred to as Disperse Red 9 and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylamino)methyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with methylamine. The process can be summarized as follows:
Starting Materials: Anthraquinone and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Anthraquinone is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-((Methylamino)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Scientific Research Applications
2-((Methylamino)methyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and a precursor for synthesizing other organic compounds.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of colored smoke for signaling and in dye packs for security purposes.
Mechanism of Action
The mechanism of action of 2-((Methylamino)methyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
2-Methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-(Methylamino)anthraquinone:
9,10-Anthracenedione: The parent compound from which many derivatives, including 2-((Methylamino)methyl)anthracene-9,10-dione, are synthesized.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant red color make it valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(methylaminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-17-9-10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8,17H,9H2,1H3 |
InChI Key |
HZRSREAEKRZPPM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















